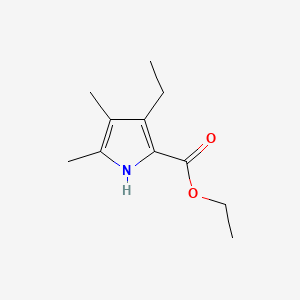

Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by an ethyl group at position 3 and methyl groups at positions 4 and 5 of the pyrrole ring, with an ethyl ester at position 2. Pyrrole derivatives are widely studied for their roles in pharmaceuticals, materials science, and organic synthesis due to their electronic versatility and biological activity .

Properties

IUPAC Name |

ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-9-7(3)8(4)12-10(9)11(13)14-6-2/h12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVANZUSIIKDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345760 | |

| Record name | Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34549-93-4 | |

| Record name | Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl cyanoacetate with acetylacetone under basic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can yield pyrrole derivatives with altered substituents.

Substitution: Electrophilic substitution reactions can introduce new functional groups into the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

One of the most significant applications of ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate is in the development of antitumor agents. Research has indicated that derivatives of pyrrole compounds exhibit promising antitumor activities. For instance, a study designed and synthesized novel indolin-2-one derivatives incorporating pyrrole moieties, demonstrating effective inhibition against various carcinoma cell lines such as A-431 and A-549. The compounds showed IC50 values ranging from 0.065 to 9.4 µmol/L, indicating their potential as candidates for further drug development .

1.2 Mechanism of Action

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example, the introduction of a β-pyrrole group has been linked to enhanced binding affinity to epidermal growth factor receptors (EGFR), which are critical in tumor growth and metastasis .

Material Science

2.1 Polymerization Studies

This compound has also been explored for its potential in polymerization processes. The compound can participate in radical polymerization reactions, leading to the formation of conductive polymers that have applications in organic electronics and sensors. The unique electronic properties imparted by the pyrrole structure enhance the conductivity and stability of the resultant polymers .

2.2 Crystal Structure Analysis

Crystallographic studies have revealed that this compound can form stable crystal structures through hydrogen bonding interactions between pyrrole nitrogen atoms and carbonyl oxygen atoms. Such interactions are crucial for designing materials with specific mechanical and thermal properties . The crystal geometry is characterized by dimeric units that can influence the material's behavior under various conditions .

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrrole derivatives. The synthetic routes often aim to optimize yield and purity while minimizing environmental impact .

3.2 Characterization Techniques

Characterization of this compound is performed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. These methods provide insights into the molecular structure, confirming the presence of functional groups and elucidating molecular interactions within solid-state environments .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Li et al., 2007 | Antitumor activity | Developed pyrrole derivatives with significant inhibitory effects on cancer cell lines (IC50 values: 0.065–9.4 µmol/L) |

| Ramos Silva et al., 2000 | Crystal structure | Identified strong hydrogen bonding interactions that stabilize dimeric units in crystal forms |

| Paixão et al., 2024 | Material properties | Explored polymerization potential leading to conductive materials suitable for electronic applications |

Biological Activity

Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are significant in medicinal chemistry owing to their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article delves into the biological activity of this compound, examining various studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with ethyl and methyl groups, which influences its reactivity and biological interactions. The compound's structure can be summarized as follows:

| Component | Structure |

|---|---|

| Pyrrole Ring | C4H4N |

| Ethoxycarbonyl Group | C2H5O2 |

| Methyl Substituents | Two CH3 groups at positions 4 and 5 |

Antibacterial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains. In particular:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have reported MIC values as low as 3.12 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicate that certain pyrrole derivatives induce apoptosis in cancer cells. For example:

- Cytotoxicity Tests : this compound demonstrated low cytotoxicity in non-cancerous cells while effectively reducing viability in melanoma cells (IC50 = 44.63 ± 3.51 µM) .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell cycle arrest primarily in the S phase .

- Intermolecular Interactions : Strong hydrogen bonding between the pyrrole N-H groups and carbonyl O atoms contributes to the stability and dimerization of the molecule, enhancing its biological activity .

Study on Antibacterial Efficacy

A comparative study involving several pyrrole derivatives highlighted the superior antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. The study utilized a range of bacterial strains and assessed the compounds' effectiveness through standard microbiological techniques.

Anticancer Research

In another investigation focusing on melanoma treatment, researchers evaluated the effects of this compound on SH-4 melanoma cells. The findings revealed that the compound not only inhibited cell proliferation but also induced significant apoptosis compared to control treatments.

Comparison with Similar Compounds

Structural Analog Classification

Similar compounds are categorized based on substituent modifications (Table 1):

*Calculated based on molecular formula.

Substituent Effects on Physical Properties

Spectroscopic and Computational Analysis

- NMR Trends : Methyl groups at positions 3 and 5 in Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate produce distinct δH signals (e.g., δ 2.02–2.22 ppm for methyl protons) . Substituent electronegativity (e.g., bromo, iodo) shifts chemical shifts upfield .

- DFT Studies : Electron-withdrawing groups (e.g., sulfonyl, halogen) increase electrophilicity at the pyrrole ring, enhancing reactivity in nucleophilic substitutions .

Q & A

Q. What are the established synthetic routes for Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Knorr-type condensation reactions. For example, analogous pyrrole derivatives are prepared by reacting β-diketones (e.g., acetylacetone) with ethyl oximinoacetoacetate under acidic conditions. Reaction temperature, solvent choice (e.g., anhydrous ether), and stoichiometry significantly impact purity. Post-synthetic purification often involves recrystallization from toluene or hexane . Variations in substituents (e.g., alkyl groups at positions 3, 4, or 5) require tailored optimization of reagents and reaction times .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assigns substituent positions and confirms regioselectivity. For example, methyl groups at C3/C5 appear as singlets (δ ~2.2 ppm), while the ethyl ester resonates as a quartet (δ ~4.1 ppm) .

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns. Strong N–H···O=C interactions often form dimeric structures in the crystal lattice .

- FT-IR : Confirms carbonyl stretching (ν ~1700 cm⁻¹) and N–H vibrations .

Q. What preliminary biological activities have been reported for structurally related pyrrole derivatives?

Analogous compounds exhibit anti-tumor properties via tubulin inhibition (e.g., JJ78:1, derived from ethyl 3,5-dimethylpyrrole-2-carboxylate) . Photodynamic therapy (PDT) applications are also explored, where pyrroles act as porphyrin precursors . Initial bioactivity screening should include cytotoxicity assays (e.g., MTT) and tubulin polymerization inhibition studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or mass spectra often arise from:

- Regioisomeric impurities : Use 2D NMR (e.g., NOESY) to distinguish between 3,4- vs. 3,5-substitution patterns.

- Solvent or pH artifacts : Ensure consistent deuterated solvent conditions and neutral pH during analysis .

- Crystallographic validation : Compare experimental X-ray data with computational models (e.g., DFT-optimized geometries) to confirm substituent positions .

Q. What strategies optimize substituent effects for enhanced bioactivity in pyrrole derivatives?

Systematic SAR studies involve:

- Electron-withdrawing groups : Introduce halogens (e.g., Cl, F) at C4 to enhance tubulin-binding affinity .

- Bulkier esters : Replace ethyl with tert-butyl esters to improve metabolic stability .

- Hybrid scaffolds : Conjugate pyrroles with heterocycles (e.g., isoquinoline) to modulate pharmacokinetics .

Q. What challenges arise in refining X-ray structures of pyrrole derivatives, and how are they addressed?

Common issues include:

Q. How can computational methods predict NMR chemical shifts for novel derivatives?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates isotropic shielding constants. Compare results with regression formulas (e.g., for toluene-d8 solvent) to predict shifts within ±0.3 ppm accuracy. Software like Gaussian or ORCA automates these workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.